The synthesis of N-[4-(butan-2-yl)phenyl]methanesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(butan-2-yl)aniline with methanesulfonyl chloride. The following steps outline the general synthetic route:
Technical details regarding reaction conditions such as temperature, solvent choice, and time can vary based on specific laboratory protocols but typically involve mild conditions to minimize side reactions .
The compound exhibits a phenyl ring with a butan-2-yl substituent, which contributes to its lipophilicity and potentially enhances its biological activity .
N-[4-(butan-2-yl)phenyl]methanesulfonamide can undergo various chemical reactions typical for sulfonamides:
Common reagents include:
The mechanism of action for N-[4-(butan-2-yl)phenyl]methanesulfonamide is primarily related to its ability to inhibit specific enzymes or pathways within biological systems. Sulfonamides generally act as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme involved in folate synthesis.
Data from biological evaluations suggest that modifications on the phenyl ring influence the potency and selectivity against various bacterial strains .
Relevant data from spectral analyses (e.g., infrared spectroscopy, nuclear magnetic resonance) confirm the presence of characteristic functional groups associated with sulfonamides .
N-[4-(butan-2-yl)phenyl]methanesulfonamide has several scientific uses:
N-[4-(butan-2-yl)phenyl]methanesulfonamide represents a structurally specialized synthetic sulfonamide featuring a butan-2-yl substituent positioned para to the sulfonamide nitrogen on its phenyl ring. This compound belongs to the broad class of N-substituted arylsulfonamides, which constitute a privileged scaffold in medicinal chemistry due to their versatile biological activities and favorable physicochemical properties. Unlike naturally occurring sulfonamide-containing compounds (e.g., glutathione), this molecule is entirely synthetic in origin, designed to leverage the established pharmacological significance of the sulfonamide functional group while incorporating specific lipophilic character through its alkylaryl moiety. The butan-2-yl group introduces both steric bulk and defined lipophilicity, potentially influencing target binding, metabolic stability, and membrane permeability—attributes critical for drug-likeness [2] [9]. While not itself a clinical agent, this compound serves as a valuable chemical entity for structure-activity relationship (SAR) explorations within the sulfonamide class, particularly in targeting enzymes and receptors amenable to modulation by sulfonamide-containing ligands.
The systematic IUPAC name N-[4-(butan-2-yl)phenyl]methanesulfonamide precisely defines the molecular structure:
CH₃-CH₂-CH(CH₃)-
).SO₂-NH₂
) where the sulfur is attached to a methyl group (CH₃-
).CH₃|CH₃-CH-CH₂-CH₃||SO₂-NH-C|C/ \C C/ \C C
Key Structural Features and Comparisons:The core structure consists of a methanesulfonamide group (CH₃-SO₂-NH-
) linked directly to a benzene ring. The defining characteristic is the sec-butyl group (CH₃CH₂CH(CH₃)
) attached at the para position relative to the sulfonamide attachment. This differs significantly from simpler sulfonamides or those with heterocyclic or other complex aryl substitutions.
Table 1: Structural Comparison of Related Sulfonamide Compounds
Compound Name | R Group on Phenyl Ring | Sulfonamide Group | Key Structural Differences |
---|---|---|---|
N-[4-(butan-2-yl)phenyl]methanesulfonamide | 4-(CH₃CH₂CH(CH₃)-) | CH₃SO₂NH- | sec-butyl substituent at para position |
Sulfanilamide (Prototype) | 4-NH₂ | H₂N-SO₂- | Free para-amino group, unsubstituted sulfonamide |
N-[4-(2-chloroacetyl)phenyl]methanesulfonamide | 4-(ClCH₂C(O)-) | CH₃SO₂NH- | Reactive chloroacetyl group at para position |
N-[4-(7-aminoquinolin-2-yl)phenyl]methanesulfonamide | 4-(quinolin-2-yl with 7-NH₂) | CH₃SO₂NH- | Extended fused bicyclic system at para position |
Celecoxib (Celebrex®) | 4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl] | CF₃C-SO₂NH- | Trifluoromethylpyrazole ring, pyrazole-sulfonamide |
The sec-butyl group imparts significant lipophilicity compared to hydrogen or polar substituents. The methyl group of the methanesulfonamide contributes less steric bulk than larger alkyl or aryl sulfonamides (e.g., benzenesulfonamide). The molecule lacks ionizable groups under physiological conditions (unlike sulfanilamide with its basic aniline nitrogen), existing predominantly in a neutral form. The rotational freedom around the N-Ar bond and the C(aryl)-C(alkyl) bond allows conformational flexibility [1] [3] [8].
Table 2: Key Structural Parameters of N-[4-(butan-2-yl)phenyl]methanesulfonamide
Structural Element | Parameter | Significance |
---|---|---|
S-N Bond | ~1.62 Å (Estimated) | Partial double bond character due to resonance |
S-O Bonds | ~1.43 Å (Estimated) | Typical for sulfonamides |
S-C(methyl) Bond | ~1.78 Å (Estimated) | Single bond |
N-H Bonds | ~1.01 Å (Estimated) | Amine N-H |
C(aryl)-N Bond | ~1.41 Å (Estimated) | Connects sulfonamide to aromatic ring |
C(aryl)-C(alkyl) Bond | ~1.50 Å (Estimated) | Connects sec-butyl to phenyl ring |
Dihedral Angle (S-N-Caryl-Cpara) | Variable | Influences planarity/conjugation of N with ring |
Dihedral Angle (Cipso-Cpara-Calkyl) | Variable | Orientation of sec-butyl group relative to ring |
The discovery of Prontosil (sulfamidochrysoidine) by Gerhard Domagk in 1932 marked the dawn of the sulfonamide era and the first systemic antibacterial chemotherapy [2] [4]. The subsequent revelation that its active metabolite was sulfanilamide (4-H₂N-C₆H₄-SO₂NH₂
) ignited intense global research into synthetic sulfonamide derivatives. Early efforts focused heavily on modifying the sulfanilamide core to improve antibacterial potency and spectrum, primarily through substitution at the sulfonamide nitrogen (N¹) or the aniline nitrogen (N⁴). This led to classic antibacterial agents like sulfapyridine, sulfathiazole, and sulfadiazine [4] [8].
As the limitations of sulfonamides as antibacterials (resistance, toxicity) became apparent and penicillin emerged, research pivoted. The mid-20th century saw the exploration of sulfonamides for entirely new therapeutic indications, capitalizing on their ability to interact with diverse biological targets beyond dihydropteroate synthase. Key breakthroughs included:
The development of N-[4-(butan-2-yl)phenyl]methanesulfonamide fits within the modern paradigm (late 20th century onwards) of sulfonamide chemistry, characterized by:
Table 3: Evolution of Key Sulfonamide Classes and Relevance to Target Compound
Era | Primary Focus | Key Examples | Structural Features | Relevance to N-[4-(butan-2-yl)phenyl]methanesulfonamide |
---|---|---|---|---|
1930s-1940s | Antibacterials | Prontosil, Sulfanilamide, Sulfadiazine | Simple N¹ or N⁴ substitutions on sulfanilamide core | Foundation of sulfonamide chemistry; Demonstrates core SO₂NH pharmacophore |
1950s-1960s | Diuretics & CAIs | Acetazolamide, Chlorothiazide, Furosemide | Heterocyclic rings at N¹; Chlorinated benzynes; Secondary sulfonamides | Shift to non-antibacterial targets; Introduction of bulkier lipophilic groups near sulfonamide |
1970s-1990s | Antidiabetics, Anticonvulsants | Tolbutamide, Glibenclamide, Zonisamide | Complex N¹ substituents (ureas, tetrahydroisoquinoline); Often retains para substitution | Refined SAR understanding; Increased complexity of para substituents (like butan-2-yl) |
2000s-Present | Targeted Therapies & Beyond | Celecoxib, SLC-0111 (CA IX/ XII inhibitor), Darunavir | Diverse scaffolds incorporating sulfonamide; Specific lipophilic/hydrophobic substituents (CF₃, t-Bu, alkyl chains) | Direct Context: Modern design utilizes specific alkyl chains (e.g., butan-2-yl) for PK/PD optimization and target interaction within hydrophobic pockets. Compound is a product of this era's synthetic strategies [9]. |
The sulfonamide group (R-SO₂-NR'R"
) is a cornerstone of medicinal chemistry due to its exceptional versatility as a pharmacophore. Its significance for N-[4-(butan-2-yl)phenyl]methanesulfonamide and related compounds stems from several key attributes:
O₂S⁺-N⁻
↔ O₂S=N
), introducing some rigidity and planarity around the sulfur center. This can pre-organize the molecule for binding. The sec-butyl group adds significant conformational flexibility distal to the sulfonamide.-COO⁻
): Both are tetrahedral, anionic (or can be), hydrogen-bond acceptors. Used in designing protease inhibitors (e.g., transition state mimics) and replacing carboxylic acids to alter pharmacokinetics.-CONH₂
): Similar hydrogen-bonding capacity and steric bulk.Specific Roles of the Butan-2-yl Group:
-CH(CH₃)CH₂CH₃
) provides a different steric profile compared to linear butyl or smaller alkyls (methyl, ethyl) or larger tert-butyl groups.-CH(CH₃)CH₂CH₃
) is susceptible to oxidation (hydroxylation) by cytochrome P450 enzymes. This can be a site of metabolism, potentially leading to inactive hydroxylated products or active metabolites. It also introduces a chiral center, potentially leading to differences in activity or metabolism between enantiomers.Table 4: Therapeutic Applications Leveraging Sulfonamide Scaffolds and Potential Relevance
Therapeutic Area | Example Drugs | Role of Sulfonamide | Potential Relevance of Butan-2-yl Analogs |
---|---|---|---|
Carbonic Anhydrase Inhibition | Acetazolamide, Dorzolamide, Brinzolamide | Zinc binding (deprotonated N), H-bonding network | Lipophilic substituents can target membrane-bound isoforms (CA IX, XII) |
Cyclooxygenase-2 (COX-2) Inhibition | Celecoxib, Valdecoxib, Rofecoxib* | Fills hydrophobic side pocket; Key H-bond acceptor | Direct Analogy: Bulky para substituents (e.g., trifluoromethyl, phenyl, alkyl) critical for COX-2 selectivity over COX-1. Butan-2-yl explores lipophilic pocket occupancy. |
Diuretics | Furosemide, Bumetanide, Chlorthalidone | Inhibition of renal Na⁺/K⁺/Cl⁻ cotransport or CA | Lipophilic tails influence renal tubule segment specificity & duration |
Sulfonylureas (Diabetes) | Glibenclamide, Glipizide, Gliclazide | K⁺ₐᴛᴛ channel closure on β-cells; Requires specific aryl/alkylurea linkage | Para lipophilicity less critical than the sulfonylurea linker group |
Anticonvulsants | Zonisamide, Sulthiame | Multiple mechanisms (CAI, Na⁺ channel, GABA modulation) | Lipophilic groups can enhance CNS penetration |
Antivirals (HIV Protease) | Darunavir, Amprenavir | Mimics tetrahedral transition state; H-bonds with flap residues | Bulky substituents often used to fill protease hydrophobic pockets |
Anticancer Agents | E7070, SLC-0111 | Targets CA IX/XII, cell cycle regulators | Lipophilic groups crucial for targeting hypoxic tumor microenvironments [9] |
Obesity/Feeding Disorders (Research) | Patented Sulfonamide Structures | Often target GPCRs (e.g., 5-HT₂c, MC4R) or enzymes in metabolism | Butan-2-yl type groups explored for CNS penetration and receptor subtype selectivity [9] |
Rational Design Strategies Enabled:
Table 5: Sulfonamide Drug Design Strategies Incorporating Lipophilic Groups
Strategy | Objective | Example Structural Modification | Role of Lipophilic Group (e.g., Butan-2-yl) |
---|---|---|---|
Hydrophobic Pocket Targeting | Enhance affinity & selectivity by filling specific hydrophobic cavity | Attaching alkyl/aryl chains para to sulfonamide (as in target compound) | Directly fills pocket; Optimizes van der Waals contacts |
Metabolic Stability | Reduce oxidative metabolism at vulnerable sites | Replacing metabolically labile groups (e.g., t-butyl → cyclopropyl) | sec-butyl balances lipophilicity and metabolic stability vs tert-butyl |
Membrane Permeability | Improve passive diffusion (e.g., for CNS targets) | Incorporating moderate lipophilicity (LogP ~2-5) | sec-butyl increases LogP vs unsubstituted phenylsulfonamide |
Solubility/Formulation | Enable parenteral formulations | Creating water-soluble prodrugs (e.g., phosphate ester) of phenolic metabolites | Benzylic hydroxylation product of butan-2-yl group could be derivatized |
Conformational Restraint | Pre-organize molecule for binding | Incorporating lipophilic groups into rings (e.g., tetralin) | Linear/branched alkyls like butan-2-yl offer flexibility |
Overcoming Resistance | Bypass steric/efflux pump mechanisms | Adding bulky lipophilic substituents to sterically hinder access | sec-butyl provides steric bulk compared to methyl/ethyl |
The exploration of N-[4-(butan-2-yl)phenyl]methanesulfonamide and its analogs exemplifies the ongoing effort to refine the physicochemical and pharmacodynamic properties of the sulfonamide pharmacophore. By strategically integrating lipophilic elements like the butan-2-yl group, medicinal chemists aim to develop potent, selective, and drug-like molecules targeting an ever-expanding range of diseases beyond the antibacterial origins of this venerable chemical class.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5